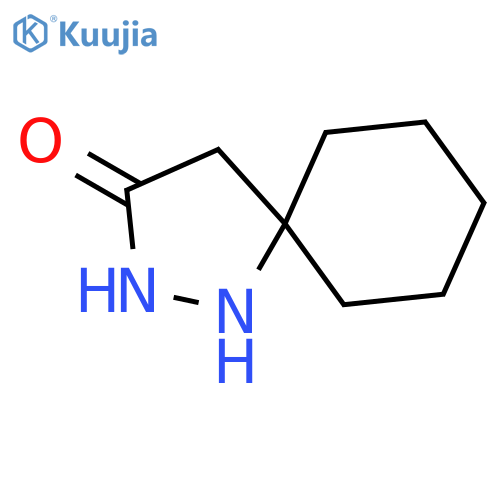Cas no 56700-30-2 (1,2-diazaspiro4.5decan-3-one)

1,2-diazaspiro4.5decan-3-one structure
商品名:1,2-diazaspiro4.5decan-3-one
CAS番号:56700-30-2
MF:C8H14N2O
メガワット:154.209561824799
MDL:MFCD28505845
CID:1599902
PubChem ID:24974354
1,2-diazaspiro4.5decan-3-one 化学的及び物理的性質
名前と識別子
-
- 1,2-Diazaspiro[4.5]decan-3-one
- 1,2-diazaspiro4.5decan-3-one
- Z2065532764
- EN300-211852
- 1,2-diazaspiro[4.5]decan-3-on
- AKOS034087150
- 56700-30-2
- SCHEMBL5012747
-
- MDL: MFCD28505845
- インチ: InChI=1S/C8H14N2O/c11-7-6-8(10-9-7)4-2-1-3-5-8/h10H,1-6H2,(H,9,11)
- InChIKey: NNFXHNCYQVSTPV-UHFFFAOYSA-N
- ほほえんだ: C1CCC2(CC1)CC(=O)NN2
計算された属性
- せいみつぶんしりょう: 154.11072
- どういたいしつりょう: 154.111
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 41.1A^2
じっけんとくせい
- PSA: 41.13
1,2-diazaspiro4.5decan-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-211852-0.1g |
1,2-diazaspiro[4.5]decan-3-one |
56700-30-2 | 95% | 0.1g |
$272.0 | 2023-09-16 | |
| Enamine | EN300-211852-0.5g |
1,2-diazaspiro[4.5]decan-3-one |
56700-30-2 | 95% | 0.5g |
$613.0 | 2023-09-16 | |
| Enamine | EN300-211852-2.5g |
1,2-diazaspiro[4.5]decan-3-one |
56700-30-2 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
| Enamine | EN300-211852-5.0g |
1,2-diazaspiro[4.5]decan-3-one |
56700-30-2 | 95% | 5.0g |
$2277.0 | 2023-07-06 | |
| 1PlusChem | 1P01BBIB-500mg |
1,2-diazaspiro[4.5]decan-3-one |
56700-30-2 | 95% | 500mg |
$717.00 | 2025-03-19 | |
| 1PlusChem | 1P01BBIB-1g |
1,2-diazaspiro[4.5]decan-3-one |
56700-30-2 | 95% | 1g |
$908.00 | 2025-03-19 | |
| 1PlusChem | 1P01BBIB-250mg |
1,2-diazaspiro[4.5]decan-3-one |
56700-30-2 | 95% | 250mg |
$468.00 | 2025-03-19 | |
| Enamine | EN300-211852-10.0g |
1,2-diazaspiro[4.5]decan-3-one |
56700-30-2 | 95% | 10.0g |
$3376.0 | 2023-07-06 | |
| Enamine | EN300-211852-0.05g |
1,2-diazaspiro[4.5]decan-3-one |
56700-30-2 | 95% | 0.05g |
$182.0 | 2023-09-16 | |
| Enamine | EN300-211852-1.0g |
1,2-diazaspiro[4.5]decan-3-one |
56700-30-2 | 95% | 1.0g |
$785.0 | 2023-07-06 |
1,2-diazaspiro4.5decan-3-one 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
56700-30-2 (1,2-diazaspiro4.5decan-3-one) 関連製品
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
